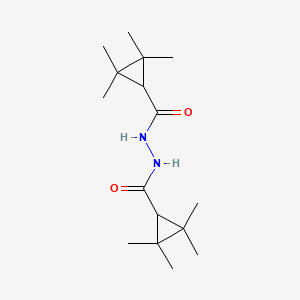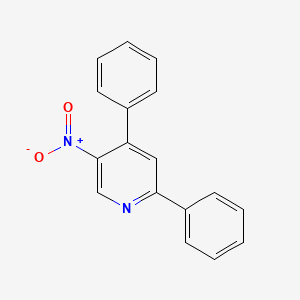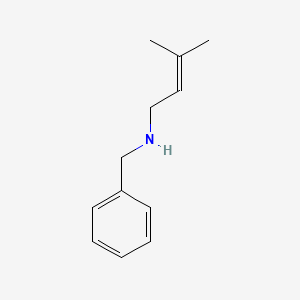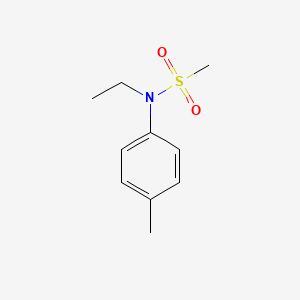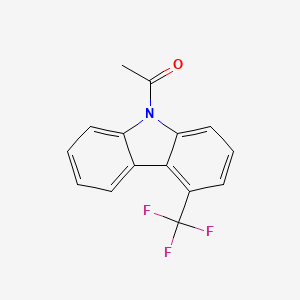
9-Acetyl-4-trifluoromethylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-4-trifluoromethylcarbazole is a chemical compound known for its unique structure and properties. It belongs to the carbazole family, which is characterized by a tricyclic aromatic structure. The presence of an acetyl group at the 9th position and a trifluoromethyl group at the 4th position makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-4-trifluoromethylcarbazole typically involves the Friedel-Crafts acylation of 4-trifluoromethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-hydroxy-4-trifluoromethylcarbazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: 9-Hydroxy-4-trifluoromethylcarbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-4-trifluoromethylcarbazole has found applications in various fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 9-Acetyl-4-trifluoromethylcarbazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and polar functional groups. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Hydroxy-4-trifluoromethylcarbazole: A reduction product of 9-Acetyl-4-trifluoromethylcarbazole with different chemical behavior.
Uniqueness: The combination of the acetyl and trifluoromethyl groups in this compound imparts unique properties such as enhanced stability, reactivity, and potential biological activity, distinguishing it from other carbazole derivatives.
Eigenschaften
Molekularformel |
C15H10F3NO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-12-7-3-2-5-10(12)14-11(15(16,17)18)6-4-8-13(14)19/h2-8H,1H3 |
InChI-Schlüssel |
SEYOAFFJZPWVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C3=C(C=CC=C31)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


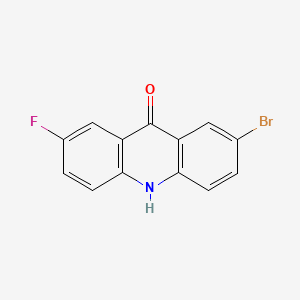


![tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14124105.png)
![N-[2-(2-chlorophenyl)ethyl]formamide](/img/structure/B14124108.png)
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)

![9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14124135.png)

